(E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed using a method like the Chichibabin pyridine synthesis . The oxadiazole ring could be formed through a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyridine and phenyl rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The oxadiazole ring is also aromatic and might contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the pyridine ring is nucleophilic and could react with electrophiles. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has highlighted the synthesis and evaluation of novel sulfonamide compounds, including derivatives of 1,3,4-oxadiazole, for their potential antimicrobial and antifungal properties. For instance, a study by Zareef et al. (2007) focused on the synthesis of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and their in vitro screening for anti-HIV and antifungal activities. This research underscores the potential of these compounds in developing treatments for infectious diseases [Zareef et al., 2007].
Photodynamic Therapy and Cancer Treatment
Compounds containing oxadiazole and sulfonamide groups have been explored for their applications in photodynamic therapy (PDT) and cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields. These compounds exhibit promising characteristics as Type II photosensitizers for PDT, a minimally invasive therapeutic approach for cancer [Pişkin et al., 2020].
Antimicrobial Studies
Further studies on antimicrobial activities have been conducted by Gaonkar et al. (2006), who synthesized a series of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles. These compounds showed potent to weak antimicrobial activity, indicating their potential in combating bacterial and fungal infections [Gaonkar et al., 2006].
Bone Turnover and Osteoporosis
In the realm of bone health, Hutchinson et al. (2003) identified a compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, as a potent antagonist of the alpha(v)beta(3) receptor. This compound shows promise in the prevention and treatment of osteoporosis, highlighting the versatility of sulfonamide derivatives in medical applications [Hutchinson et al., 2003].
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-2-25-16-9-8-15(12-19-16)18-21-17(26-22-18)13-20-27(23,24)11-10-14-6-4-3-5-7-14/h3-12,20H,2,13H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIWIQHNWRMKKI-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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